methyl 2-((bis(ethylthio)methylene)amino)acetate
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Overview
Description
Methyl 2-((bis(ethylthio)methylene)amino)acetate is an organic compound with the molecular formula C8H15NO2S2. It is a derivative of amino acids and is characterized by the presence of bis(ethylthio)methylene and amino groups attached to the acetate moiety. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((bis(ethylthio)methylene)amino)acetate typically involves the reaction of amino acid derivatives with bis(ethylthio)methylene reagents. One common method includes the reaction of glycine derivatives with bis(ethylthio)methylene chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or distillation to ensure the compound meets the required purity standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((bis(ethylthio)methylene)amino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bis(ethylthio)methylene group, where nucleophiles like thiols or amines replace the ethylthio groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran under inert atmosphere.
Substitution: Thiols, amines; reactions are conducted in polar solvents such as ethanol or methanol, often with the addition of a base to facilitate the nucleophilic attack.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amino acid derivatives with various functional groups replacing the ethylthio groups.
Scientific Research Applications
Methyl 2-((bis(ethylthio)methylene)amino)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates, especially those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of methyl 2-((bis(ethylthio)methylene)amino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bis(ethylthio)methylene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s structural features allow it to interact with biological membranes, potentially affecting cell signaling pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(methylthio)acetate
- Bis(methylthio)methylene derivatives
- Amino acid esters with thioether groups
Uniqueness
Methyl 2-((bis(ethylthio)methylene)amino)acetate is unique due to its combination of bis(ethylthio)methylene and amino groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
methyl 2-[bis(ethylsulfanyl)methylideneamino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S2/c1-4-12-8(13-5-2)9-6-7(10)11-3/h4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOSBSFQKXWQGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=NCC(=O)OC)SCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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